4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid
Overview
Description
4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid is an organic compound with the molecular formula C13H8F3NO3 and a molecular weight of 283.21 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a benzoic acid moiety through an ether linkage. The trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
The synthesis of 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-(trifluoromethyl)pyridine-2-ol and 4-bromobenzoic acid.
Reaction Conditions: The key step involves the formation of an ether bond between the pyridine and benzoic acid moieties. This is achieved through a nucleophilic substitution reaction, where the hydroxyl group of 5-(trifluoromethyl)pyridine-2-ol attacks the bromine atom of 4-bromobenzoic acid in the presence of a base, such as potassium carbonate (K2CO3), and a suitable solvent, such as dimethylformamide (DMF).
Chemical Reactions Analysis
4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the carboxylic acid group to an alcohol.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of various derivatives.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Scientific Research Applications
4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a tool for studying biological processes, such as enzyme inhibition and receptor binding, due to its ability to interact with specific molecular targets.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways involved in various physiological processes .
Comparison with Similar Compounds
4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid can be compared with other similar compounds, such as:
5-(Trifluoromethyl)pyridine-2-carboxylic acid: This compound shares the trifluoromethyl-pyridine core but lacks the benzoic acid moiety, resulting in different chemical properties and applications.
4-Amino-2-(trifluoromethyl)pyridine: This compound contains an amino group instead of the benzoic acid moiety, leading to different reactivity and biological activity.
4-(3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzyl)piperidine-1-carboxylic acid: This compound has a piperidine ring attached to the benzoic acid moiety, which alters its chemical and biological properties.
Properties
IUPAC Name |
4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO3/c14-13(15,16)9-3-6-11(17-7-9)20-10-4-1-8(2-5-10)12(18)19/h1-7H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNGYKFALZVXHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OC2=NC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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